molecular formula C20H17BrN2O4S B11413066 7-Bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

7-Bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11413066
M. Wt: 461.3 g/mol
InChI Key: DTDHKACOHHKZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that features a unique combination of bromine, trimethoxyphenyl, and chromeno-pyrimidine-thione moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. The process often begins with the preparation of the 3,4,5-trimethoxyphenyl precursor, followed by bromination and subsequent cyclization to form the chromeno-pyrimidine-thione structure. Common reagents used in these reactions include bromine, methoxybenzene derivatives, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted analogs, each with distinct chemical and biological properties .

Scientific Research Applications

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, while the chromeno-pyrimidine-thione moiety may interact with other cellular proteins, leading to various biological effects. These interactions can trigger signaling pathways that result in anti-cancer, anti-inflammatory, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its combination of bromine, trimethoxyphenyl, and chromeno-pyrimidine-thione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

7-bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O4S/c1-24-15-8-11(9-16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)7-10-6-12(21)4-5-14(10)27-19/h4-6,8-9H,7H2,1-3H3,(H,22,23,28)

InChI Key

DTDHKACOHHKZTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

Origin of Product

United States

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